molecular formula C10H6F3NO3S B14230234 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid CAS No. 739365-27-6

2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid

Cat. No.: B14230234
CAS No.: 739365-27-6
M. Wt: 277.22 g/mol
InChI Key: OLCAXKXSWNXVQT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a benzene ring. The presence of trifluoromethyl and methoxy groups, along with a carboxylic acid functional group, makes this compound unique and versatile in various chemical applications. It is known for its potential biological activities and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a trifluoromethyl-substituted benzoyl chloride in the presence of a base, followed by cyclization to form the thiazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and functional group modifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the trifluoromethyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)thiazole-4-carboxylic acid
  • 4-Methoxybenzo[D]thiazole-6-carboxylic acid
  • 2-(Trifluoromethyl)-4-methoxybenzothiazole

Comparison: 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid is unique due to the combination of trifluoromethyl, methoxy, and carboxylic acid groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group can influence electronic properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

739365-27-6

Molecular Formula

C10H6F3NO3S

Molecular Weight

277.22 g/mol

IUPAC Name

4-methoxy-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C10H6F3NO3S/c1-17-5-2-4(8(15)16)3-6-7(5)14-9(18-6)10(11,12)13/h2-3H,1H3,(H,15,16)

InChI Key

OLCAXKXSWNXVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)C(F)(F)F

Origin of Product

United States

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